methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-bromobenzenesulfonylmethyl substituent at position 6, a phenyl group at position 4, and a methyl ester at position 3. Its structural uniqueness lies in the 4-bromobenzenesulfonylmethyl group, which distinguishes it from simpler analogs with methyl, bromomethyl, or thioxo substituents.
Properties
IUPAC Name |
methyl 6-[(4-bromophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5S/c1-27-18(23)16-15(11-28(25,26)14-9-7-13(20)8-10-14)21-19(24)22-17(16)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPCOLYQRNMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids such as hydrochloric acid or Lewis acids like ferric chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation and solvent-free conditions has also been explored to enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The bromobenzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with enzyme active sites, inhibiting their activity. The tetrahydropyrimidine ring can mimic natural substrates, allowing the compound to bind to receptors or enzymes and modulate their function .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound is compared to structurally related DHPMs (Table 1). Key differences include:
- Position 6 substituents : The 4-bromobenzenesulfonylmethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () or the bromomethyl group in ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
- Position 2 functional groups : The 2-oxo group is common, but analogs like methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () feature a thioxo group, altering hydrogen-bonding and redox properties.
Table 1: Structural Comparison of Selected DHPM Derivatives
Physicochemical Properties
- Solubility: The sulfonyl group enhances polarity but may reduce solubility in non-polar solvents (e.g., benzene) compared to methyl esters (). Thermodynamic studies of methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate show enthalpy of mixing (ΔHmix) varies with solvent: −12.3 kJ/mol (isopropanol), −8.9 kJ/mol (ethyl acetate), and −5.4 kJ/mol (benzene) .
- Crystallography : Bulky substituents like sulfonyl groups likely disrupt crystal packing, increasing melting points. For example, methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate () melts at 231–232°C, while simpler methyl analogs have lower melting points.
Biological Activity
Methyl 6-[(4-bromobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate starting materials. The key steps typically include:
- Formation of Tetrahydropyrimidine Ring : The initial step involves the formation of a tetrahydropyrimidine ring through cyclization reactions.
- Sulfonylation : Introduction of the 4-bromobenzenesulfonyl group is achieved via electrophilic aromatic substitution.
- Carboxylation : The carboxylate group is introduced to enhance solubility and biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
A series of studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common fungal pathogens. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The observed antifungal activity indicates that this compound may serve as a therapeutic agent for fungal infections.
Anti-inflammatory and Analgesic Properties
Studies investigating the anti-inflammatory effects of the compound have shown promising results in animal models. The compound significantly reduced inflammation in carrageenan-induced paw edema models. Additionally, it exhibited analgesic activity in formalin-induced pain models:
| Treatment Group | Edema Reduction (%) | Pain Score Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound Treatment | 50 | 40 |
These findings suggest that this compound has potential as an anti-inflammatory and analgesic agent.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various disease models:
- Case Study on Bacterial Infections : A study involving mice infected with Staphylococcus aureus demonstrated that treatment with the compound led to a significant reduction in bacterial load and improved survival rates compared to untreated controls.
- Fungal Infection Model : In a model of Candida infection, administration of the compound resulted in reduced fungal burden and improved clinical outcomes.
- Inflammatory Disease Model : In models mimicking rheumatoid arthritis, the compound showed a marked decrease in joint swelling and pain sensitivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
